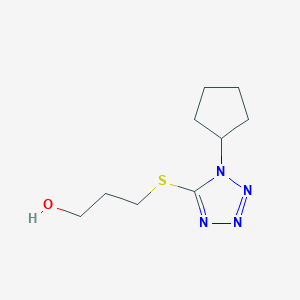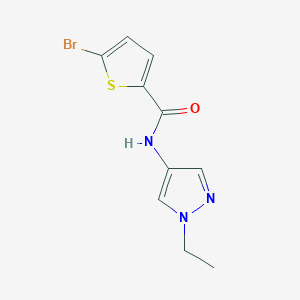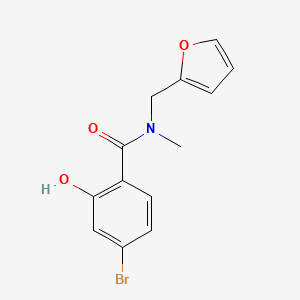
3-((1-Cyclopentyl-1h-tetrazol-5-yl)thio)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((1-Cyclopentyl-1h-tetrazol-5-yl)thio)propan-1-ol is a compound that belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-Cyclopentyl-1h-tetrazol-5-yl)thio)propan-1-ol typically involves the reaction of 1-cyclopentyl-1H-tetrazole-5-thiol with 3-chloropropanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group attacks the carbon atom bearing the chlorine, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of tetrazole derivatives often employs eco-friendly approaches such as the use of water as a solvent, moderate reaction conditions, and non-toxic reagents. These methods aim to achieve high yields and purity while minimizing environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
3-((1-Cyclopentyl-1h-tetrazol-5-yl)thio)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-((1-Cyclopentyl-1h-tetrazol-5-yl)thio)propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex tetrazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Tetrazole derivatives are explored for their potential use in drug development due to their ability to interact with various biological targets.
Wirkmechanismus
The mechanism of action of 3-((1-Cyclopentyl-1h-tetrazol-5-yl)thio)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can form stable complexes with metal ions and other biomolecules, leading to various biological effects. The compound’s ability to undergo nucleophilic substitution reactions also allows it to modify biological molecules and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-1H-tetrazole-5-thiol: Known for its use in the synthesis of oxacyclic building blocks and as an inhibitor of aluminum corrosion.
5-Substituted 1H-tetrazoles: These compounds are widely used in medicinal chemistry and material science due to their stability and reactivity.
Uniqueness
3-((1-Cyclopentyl-1h-tetrazol-5-yl)thio)propan-1-ol is unique due to its specific structure, which combines the tetrazole ring with a cyclopentyl group and a propanol moiety. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C9H16N4OS |
|---|---|
Molekulargewicht |
228.32 g/mol |
IUPAC-Name |
3-(1-cyclopentyltetrazol-5-yl)sulfanylpropan-1-ol |
InChI |
InChI=1S/C9H16N4OS/c14-6-3-7-15-9-10-11-12-13(9)8-4-1-2-5-8/h8,14H,1-7H2 |
InChI-Schlüssel |
UDSGCEYBUQQEHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)N2C(=NN=N2)SCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-{(4E)-4-[2-(2,4-dinitrophenyl)hydrazinylidene]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14910992.png)
![n-(2-(5-Bromothiophen-2-yl)ethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14911002.png)
